[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Overview
Description
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound belongs to the class of organic compounds known as alpha amino acid amides . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application or Experimental Procedures : The design of new molecules often starts by studying the binding conformation of similar compounds . The synthesis and reaction conditions are then reported, and the influence of steric factors on biological activity is investigated, also describing the structure–activity relationship (SAR) of the studied compounds .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Scientific Field : Drug Discovery
- Summary of Application : The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application or Experimental Procedures : The design of new molecules often starts by studying the binding conformation of similar compounds . The synthesis and reaction conditions are then reported, and the influence of steric factors on biological activity is investigated, also describing the structure–activity relationship (SAR) of the studied compounds .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Scientific Field : Parallel Synthesis
- Summary of Application : This compound could potentially be used in parallel synthesis, a method used in medicinal chemistry to rapidly produce a large number of different but structurally related compounds .
- Methods of Application or Experimental Procedures : The products were isolated by evaporation of the reaction mixtures followed by purification of the residues by DFCC over aluminium oxide, and evaporation of the eluates .
- Results or Outcomes : The products were obtained in 40–100% yields and in 80–100% purity .
properties
IUPAC Name |
2-[6-oxo-3-(pyrrolidine-1-carbonyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-17(24)12-22-16-11-13(18(25)20-8-3-4-9-20)6-7-14(16)21-10-2-1-5-15(21)19(22)26/h6-7,11,15H,1-5,8-10,12H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLAPJLLZLNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(=O)N4CCCC4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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